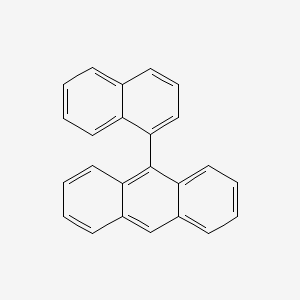

9-(Naphthalen-1-yl)anthracene

Übersicht

Beschreibung

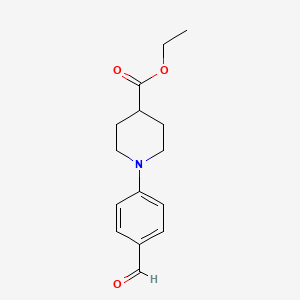

9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .

Synthesis Analysis

The synthesis of 9-(Naphthalen-1-yl)anthracene and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .Molecular Structure Analysis

The molecular structure of 9-(Naphthalen-1-yl)anthracene is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .Chemical Reactions Analysis

The chemical reactions involving 9-(Naphthalen-1-yl)anthracene are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .Physical And Chemical Properties Analysis

9-(Naphthalen-1-yl)anthracene exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized in the development of efficient blue fluorescent OLEDs. The molecular structure of 9-(Naphthalen-1-yl)anthracene allows for good thermal stability and suitable energy levels that match well with hole and electron transporting layers, making it an excellent candidate for blue emissive materials in OLEDs .

Electroluminescent Properties

9-(Naphthalen-1-yl)anthracene derivatives have been synthesized to study their electroluminescent (EL) properties. These compounds are used in multilayer devices to enhance the EL performance, indicating their potential in advanced display and lighting technologies .

Photophysical Properties

The photophysical properties of anthracene-based derivatives, including 9-(Naphthalen-1-yl)anthracene, have been extensively studied. These compounds exhibit promising characteristics for applications in photovoltaic devices and sensors due to their fluorescence emission and absorption capabilities .

Synthesis and Characterization

The synthesis process of 9-(Naphthalen-1-yl)anthracene involves cross-coupling reactions which yield good results. The characterization of these compounds provides valuable insights into their structural and electronic properties, which are crucial for their application in various scientific research fields .

Wirkmechanismus

The mechanism of action of 9-(Naphthalen-1-yl)anthracene in OLEDs involves the emission of light when an electric current is applied . The compound’s suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels match the hole and electron transporting layers, making it an efficient host material .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Naphthalen-1-yl)anthracene | |

CAS RN |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)